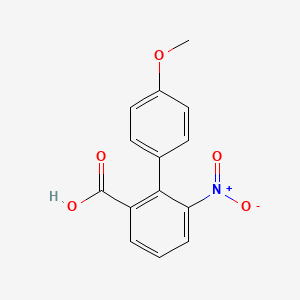

2-(4-Methoxyphenyl)-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

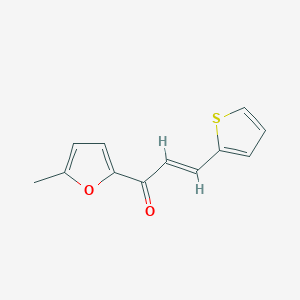

The compound “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” likely belongs to the family of nitrobenzoic acids, which are aromatic compounds containing a benzene ring substituted by a nitro group and a carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” can be predicted based on its name. It likely contains a benzene ring substituted by a methoxy group (an oxygen atom linked to a methyl group) and a nitro group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its exact structure and the conditions under which it is reacted. Generally, carboxylic acids can react with bases to form a salt and water, a process known as neutralization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its exact structure. Generally, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

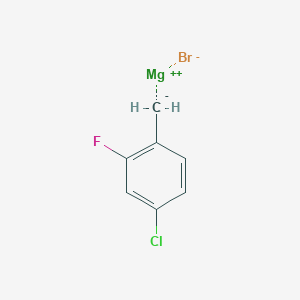

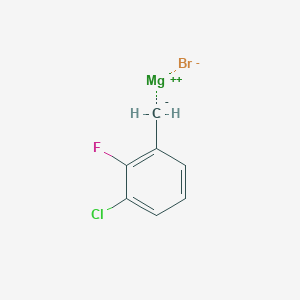

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biphenyl Derivatives

The compound can be used in the synthesis of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

Biological and Medicinal Applications

Biphenyl derivatives, which can be synthesized using this compound, have a wide range of biological and medicinal applications . For example, they are used in the production of an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Hydromethylation Sequence

The compound can be used in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Protodeboronation

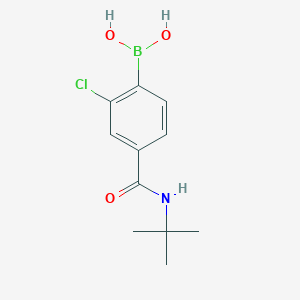

The compound can be used in the protodeboronation process, which was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Mass Spectral Analysis

The compound can be used in mass spectral analysis, as indicated by the NIST/EPA/NIH Mass Spectral Library .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCHIGXFSBNLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)